4-Chloro-7-fluoropyrido[2,3-d]pyrimidine
Description
4-Chloro-7-fluoropyrido[2,3-d]pyrimidine is a fused heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with chlorine and fluorine substituents at positions 4 and 7, respectively. The pyrido[2,3-d]pyrimidine scaffold is known for its versatility in medicinal chemistry, often serving as a kinase inhibitor or nucleoside analog .
Properties
CAS No. |
175358-00-6 |
|---|---|
Molecular Formula |
C7H3ClFN3 |
Molecular Weight |
183.57 g/mol |
IUPAC Name |
4-chloro-7-fluoropyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClFN3/c8-6-4-1-2-5(9)12-7(4)11-3-10-6/h1-3H |
InChI Key |
TYHRDKWJKWRQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=N2)Cl)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1. Kinase Inhibitors
4-Chloro-7-fluoropyrido[2,3-d]pyrimidine is widely recognized for its role as a precursor in synthesizing kinase inhibitors. These inhibitors are crucial in treating various cancers by targeting specific kinases involved in tumor growth and proliferation.
- Case Study : Analogues of this compound have been developed as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which is vital for cancer therapy. These analogues demonstrate selectivity against PI3K/AKT pathway kinases, indicating their potential as effective anticancer agents .
2. Antiviral Agents
Research indicates that derivatives of this compound exhibit antiviral properties. This activity is particularly relevant in the context of developing treatments for viral infections.
3. Anti-inflammatory Treatments
The compound has also shown promise in treating inflammatory diseases. For instance, JTE-052 (Delgocitinib), which incorporates this compound's structure, has been approved for use in Japan as a Janus Kinase (JAK) inhibitor for treating atopic dermatitis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements have focused on optimizing these methods to enhance efficiency and reduce environmental impact .
Comparison of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine | Bromine instead of fluorine | Different reactivity due to bromination |
| 4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine | Iodine substituent at position 6 | Potentially different biological activities |
| 6-Fluoro-4-chloropyrido[2,3-d]pyrimidine | Fluorine at position 6 instead of position 7 | Variation in electronic properties |
The halogenation pattern significantly influences the reactivity and biological activity of these compounds, leading to distinct therapeutic profiles.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Research Findings
Substituent Position Matters : Chlorine at C4 (vs. C2 or C6) significantly alters reactivity. For example, 4-chloro-pyrrolo[2,3-d]pyrimidine undergoes efficient coupling reactions, whereas 2-chloro analogs show reduced activity .
Biological Applications : Pyrrolo[2,3-d]pyrimidines are explored as kinase inhibitors and antibiotics, while pyrido analogs are less studied but show promise in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Chloro-7-fluoropyrido[2,3-d]pyrimidine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chloro or fluoro substituents can be introduced using halogenation agents like POCl₃ or DAST (diethylaminosulfur trifluoride). Key steps include refluxing intermediates with aryl amines or alkylating agents in solvents like ethanol or DMF, often with catalysts such as triethylamine .
- Optimization : Yields depend on temperature control (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Microwave-assisted synthesis has been reported to reduce reaction times by 30–50% compared to conventional heating .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~160 ppm for C-F in ¹³C NMR; aromatic proton splitting in ¹H NMR) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error).
- IR : Detect functional groups (C-Cl stretch ~550 cm⁻¹; C-F stretch ~1200 cm⁻¹) .
Q. What are the primary pharmacological applications of this compound in drug discovery?
- Role : It serves as a key intermediate for kinase inhibitors (e.g., JAK, FAK) due to its ability to bind ATP pockets. Derivatives have shown nanomolar IC₅₀ values in cancer cell lines .
- Case Study : In FAK inhibition, C4 chloro/fluoro substitutions enhance selectivity over VEGFR2 by 10-fold, reducing off-target toxicity .
Advanced Research Questions
Q. How do electronic effects of chloro/fluoro substituents influence structure-activity relationships (SAR) in kinase inhibition?
- Mechanistic Insight :
- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the pyrimidine ring, improving hydrogen bonding with kinase hinge regions (e.g., backbone NH of Glu430 in FAK) .
- Steric Considerations : Chlorine at C4 optimizes hydrophobic interactions with pocket residues (e.g., Leu553 in JAK3), while fluorine at C7 minimizes metabolic degradation .
- Data Table : Comparative IC₅₀ Values
| Derivative | Substituents | FAK IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
|---|---|---|---|
| A | 4-Cl, 7-F | 12 | 45 |
| B | 4-F, 7-Cl | 85 | 120 |
| Source: Adapted from |
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Troubleshooting :
- Assay Variability : Validate protocols using positive controls (e.g., staurosporine for kinase assays). Differences in ATP concentrations (1–10 µM) can alter IC₅₀ values by up to 5-fold .
- Cell Line Specificity : Check genetic backgrounds (e.g., HeLa vs. A549 cells may express varying kinase isoforms) .
Q. What computational strategies predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- Modeling Approaches :
- DFT Calculations : Optimize transition states using B3LYP/6-31G* to assess activation barriers for substitutions at C4 vs. C7 .
- Molecular Dynamics : Simulate solvation effects (e.g., DMSO vs. THF) on reaction rates, correlating with experimental yields .
Q. What safety precautions are critical when handling this compound?
- Risk Mitigation :
- GHS Classification : Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2) .
- PPE : Use nitrile gloves, fume hoods, and closed systems to minimize exposure.
- Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize HCl/HF emissions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
